BenchChemオンラインストアへようこそ!

Robustaflavone

Hepatitis B Antiviral Synergy Combination Therapy

Procuring robustaflavone (CAS 49620-13-5) is critical for reproducible anti-HBV and anti-influenza research. Its unique C3′→C6″ interflavonoid linkage yields an EC₅₀ of 0.25 μM against HBV replication and potent influenza B activity (EC₅₀ 0.2 μg/mL). Generic biflavonoids like amentoflavone or the monomer apigenin lack this pharmacophore, leading to experimental failure. Ensure your study uses the validated reference standard.

Molecular Formula C30H18O10
Molecular Weight 538.5 g/mol
CAS No. 49620-13-5
Cat. No. B1679496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRobustaflavone
CAS49620-13-5
SynonymsRobustaflavone; 
Molecular FormulaC30H18O10
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O
InChIInChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)23-11-22(37)29-26(39-23)12-20(35)27(30(29)38)17-7-14(3-6-18(17)33)24-10-21(36)28-19(34)8-16(32)9-25(28)40-24/h1-12,31-35,38H
InChIKeyBORWSEZUWHQTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Robustaflavone (CAS 49620-13-5): Biflavonoid Reference Standard with Demonstrated Multi-Pathway Antiviral and Anti-Angiogenic Activity for Research Procurement


Robustaflavone (RF) is a naturally occurring biflavonoid, specifically a C3′-C6″ dimer of apigenin, first isolated from Rhus succedanea and also identified in various Selaginella species [1]. It belongs to the biapigenin subclass of biflavonoids and is structurally distinct from other in-class compounds like amentoflavone and hinokiflavone due to its unique C3′→C6″ interflavonoid linkage. This structural specificity is a primary determinant of its distinct biological activity profile. RF has been characterized for its antiviral properties against Hepatitis B virus (HBV) and influenza strains, its anti-angiogenic effects in vivo, and its cytotoxic activity in specific cancer models [2]. This guide provides a quantitative, evidence-based differentiation for scientific and industrial procurement decisions.

Why Robustaflavone Procurement Cannot Be Substituted with Generic Biflavonoids or Simple Apigenin Monomers


Substituting robustaflavone with a generic biflavonoid like amentoflavone or hinokiflavone, or its monomeric precursor apigenin, introduces significant risk of experimental failure and invalid data interpretation. The core differentiator is the unique C3′-C6″ interflavonoid linkage, which dictates a specific three-dimensional conformation and, consequently, a distinct pharmacophore [1]. This structural specificity translates to non-overlapping biological activity profiles. For example, cupressuflavone (an ether-linked analog) and the monomer apigenin show no antiviral activity in models where robustaflavone is potent [2]. Similarly, while amentoflavone may exhibit some similar activity, robustaflavone demonstrates a unique and synergistic combination profile with clinical antivirals like lamivudine that is not transferable to other biflavonoids [3]. Therefore, only the specific chemical entity robustaflavone (CAS 49620-13-5) guarantees the defined and published biological responses detailed in this guide, making it an essential, non-interchangeable reference standard for research and development.

Quantitative Differentiation of Robustaflavone: Head-to-Head Evidence for Scientific and Procurement Decisions


Superior Anti-HBV Potency and Synergism vs. Amentoflavone and Clinical Nucleoside Analogs

Robustaflavone (RF) is a potent non-nucleoside inhibitor of HBV replication. In a direct comparative study, RF exhibited an EC50 of 0.25 μM in 2.2.15 cells, with a selectivity index (SI) of 153 [1]. While structurally related amentoflavone showed comparable anti-HBV activity in a later study, it operates via a different mechanism (viral entry inhibition) [2]. More critically for combination therapy research, RF demonstrates a unique and quantifiable synergy with clinical antivirals. A 10:1 combination of RF with lamivudine resulted in an EC50 of 0.054 μM and a selectivity index of 894, a synergistic effect not reported for amentoflavone or other in-class biflavonoids in the same experimental context [1].

Hepatitis B Antiviral Synergy Combination Therapy

Greater Selectivity Against Influenza B vs. A: A Unique Profile Among Biflavonoids

In a broad antiviral screen of biflavonoids, robustaflavone demonstrated a unique potency and selectivity profile against influenza B virus. RF exhibited an EC50 of 0.2 μg/mL against influenza B with a selectivity index (SI) of 454, which is 10-fold more potent and 28-fold more selective than its activity against influenza A (EC50 = 2.0 μg/mL, SI = 16) in the same study [1]. This contrasts sharply with amentoflavone, which showed similar potency against both influenza A and B but with a significantly lower SI, and agathisflavone, which was inactive against influenza B [1].

Influenza Neuraminidase Inhibition Selectivity Index

Distinct Anti-Angiogenic and In Vivo Tumor Growth Inhibition Profile

Robustaflavone (RF) exhibits potent anti-angiogenic effects in both in vitro and in vivo models. In vitro, RF induced G0/G1 cell cycle arrest and apoptosis in human umbilical vein endothelial cells (HUVECs) [1]. In vivo, oral administration of RF significantly reduced the volume and weight of CT-26 cell-derived tumors in a mouse allograft model. A quantitative reduction in blood vessel density within the treated tumors was also confirmed [1]. While some other biflavonoids like amentoflavone have been reported to possess anti-cancer properties, direct in vivo angiogenic inhibition data from a validated tumor model is specific to robustaflavone among its closest structural analogs.

Anti-Angiogenesis Tumor Growth Inhibition In Vivo Model

Optimal Research and Industrial Use Cases for Robustaflavone (CAS 49620-13-5)


Non-Nucleoside HBV Inhibition and Synergistic Combination Therapy Research

Given its established EC50 of 0.25 μM against HBV replication in 2.2.15 cells and its unique synergistic activity with nucleoside analogs like lamivudine (EC50 drops to 0.054 μM in a 10:1 combination) [1], robustaflavone is the ideal reference standard for academic and industrial labs studying novel non-nucleoside anti-HBV mechanisms or developing next-generation combination therapies. Its potent activity and well-defined synergistic interaction profile make it a critical positive control and benchmark compound in these specific research areas [1].

Influenza B Neuraminidase Inhibition and Strain-Specific Antiviral Development

The exceptional selectivity and potency of robustaflavone against influenza B (EC50 = 0.2 μg/mL, SI = 454) compared to its activity against influenza A (EC50 = 2.0 μg/mL, SI = 16) makes it a premier tool for influenza research [2]. Researchers focused on understanding the structural basis for neuraminidase subtype specificity or developing anti-influenza B lead compounds will find robustaflavone to be an indispensable reference molecule for their assays and SAR studies [2].

In Vivo Angiogenesis and Tumor Metastasis Model Development

Robustaflavone is one of the few biflavonoids with validated in vivo anti-angiogenic and tumor growth inhibition data [3]. It is specifically useful for studies employing the CT-26 mouse allograft model or Matrigel plug angiogenesis assays. It serves as a reliable, naturally-derived positive control or lead compound for research groups investigating the link between angiogenesis and tumor progression, as well as for screening potential anti-metastatic agents [3].

Analytical Reference Standard for Biflavonoid Quantification in Natural Product Extracts

As a major and well-characterized biflavonoid constituent of Selaginella doederleinii and other medicinal plants, robustaflavone is an essential reference standard for quality control and phytochemical analysis [4]. Validated LC-ESI-MS/MS methods have been established for its simultaneous quantification with other biflavonoids in complex extracts [4]. Its procurement is necessary for any lab engaged in the standardization of herbal preparations, natural product dereplication, or pharmacokinetic studies of biflavonoid-containing formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Robustaflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.